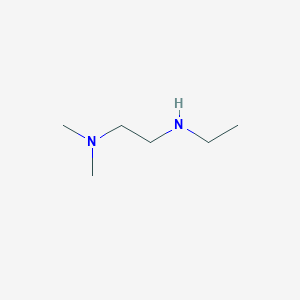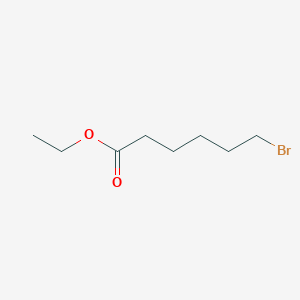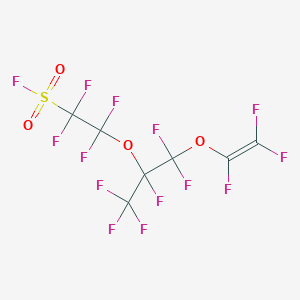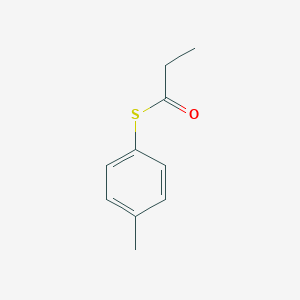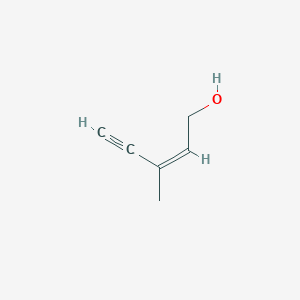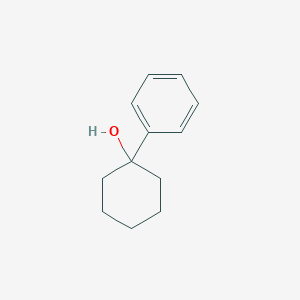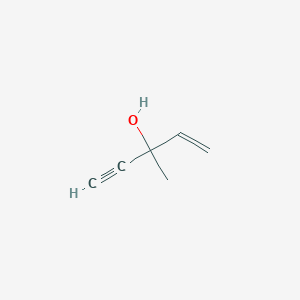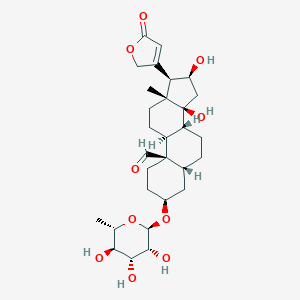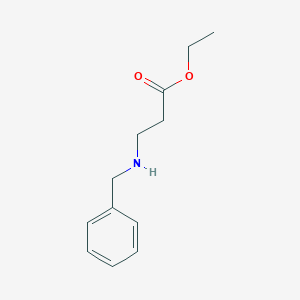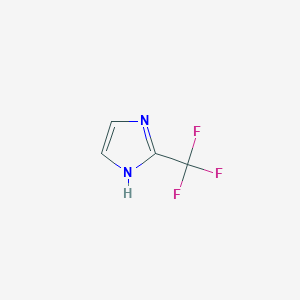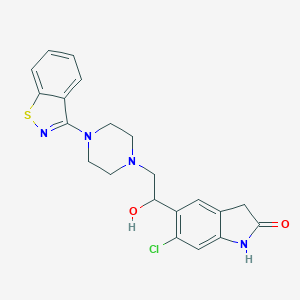
Hydroxy Ziprasidone
Übersicht
Beschreibung
Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .
Synthesis Analysis
The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .
Molecular Structure Analysis
The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .
Physical And Chemical Properties Analysis
Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Application in Pharmacy and Pharmacology
Ziprasidone–phospholipid complex (ZIP-PLC) was developed to enhance the oral bioavailability and overcome the food effect of ziprasidone . The complex was formulated by a solvent-evaporation method and characterized by Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and solubility testing . The optimized ZIP-PLC was used to prepare ZIP-PLC sustained-release pellets via an extrusion–spheronization method . The pellets were characterized by in vitro drug-release studies and administered to fasted and fed beagle dogs . The results indicated a sustained release with prolonged actions of schizophrenia and bipolar disorder treatment .
Application in Pharmaceutical Research
New formulations of ziprasidone were developed to reduce the food effect by increasing exposure in the fasted state . These formulations utilized solubilization technologies such as the inclusion complex of ziprasidone mesylate and cyclodextrin, ziprasidone free base nano-suspension, and semi-ordered ziprasidone HCl in a polymer matrix . Pharmacokinetic studies showed that all formulations containing solubilized ziprasidone either had no food effect or a reduced food effect compared to commercial capsules .
Application in Schizophrenia and Bipolar Disorder Treatment
Ziprasidone is an orally active atypical antipsychotic drug used in the treatment of schizophrenia and bipolar disorder . It has been found to be effective for its indicated uses, although its utility in mania and mixed states lacked comparative data . An attractive characteristic is its neutral effect on weight, thereby providing patients with a non-obesogenic long-term treatment option .
Application in Tourette’s or Other Tic Disorders
In clinical practice, ziprasidone would be considered a second-line treatment for Tourette’s or other tic disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .
Application in Autism Spectrum Disorders
Ziprasidone could also be considered as a second-line treatment for autism spectrum disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .
Application in Major Depression
This medication has been used in the treatment of major depression . The focus here is also on patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .
Application in Agitation Associated with Schizophrenia and Bipolar Disorder
Ziprasidone is used for the treatment of agitation associated with schizophrenia and bipolar disorder . It is administered as an immediate-release intramuscular formulation . The recommended dosage of ziprasidone is 20 mg twice daily .
Application in Anxiety Disorders
Ziprasidone has been used in the treatment of anxiety disorders . It may be considered in patients in which weight gain or metabolic adverse effects to other standard antipsychotics are a particular concern .
Application in Behavior Disorders
This medication has also been used to treat behavior disorders . Again, it may be an option for patients where weight gain or metabolic adverse effects to other standard antipsychotics are a concern .
Safety And Hazards
Zukünftige Richtungen
Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .
Eigenschaften
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNREZQRIITXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Ziprasidone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



